molecular formula C5H4ClN3O2 B12973154 4-Amino-2-carboxy-6-chloropyrimidine

4-Amino-2-carboxy-6-chloropyrimidine

Cat. No.: B12973154
M. Wt: 173.56 g/mol
InChI Key: DBKFZUAHAFUOKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-chloropyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with an aminoindazole derivative in the presence of a palladium catalyst (Pd/C) and hydrogen gas (H2) to yield the desired product . The reaction conditions are generally mild, and the yield is high, making this method efficient for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for 4-amino-6-chloropyrimidine-2-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-chloropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as triethylamine.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activities and applications in medicinal chemistry .

Scientific Research Applications

4-amino-6-chloropyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-6-chloropyrimidine-2-carboxylic acid is primarily associated with its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exhibiting anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-6-chloropyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable intermediate in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

4-amino-6-chloropyrimidine-2-carboxylic acid

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)(H2,7,8,9)

InChI Key

DBKFZUAHAFUOKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)C(=O)O)N

Origin of Product

United States

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